

## JNJ-77242113 (Icotrokinra): A Deep Dive into Downstream Signaling Effects

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the downstream signaling effects of JNJ-77242113 (also known as icotrokinra and JNJ-2113), a first-in-class oral peptide antagonist of the interleukin-23 receptor (IL-23R). JNJ-77242113 is under development for the treatment of moderate-to-severe plaque psoriasis and other IL-23-mediated autoimmune diseases.[1][2][3] This document consolidates key preclinical and clinical findings, presenting quantitative data, experimental methodologies, and visual representations of the signaling pathways involved.

## **Mechanism of Action**

JNJ-77242113 is a macrocyclic peptide that selectively binds to the IL-23 receptor with high affinity, thereby competitively inhibiting the binding of IL-23.[1][4] This blockade of the IL-23/IL-23R interaction is the primary mechanism through which JNJ-77242113 exerts its therapeutic effects. The IL-23 pathway is a critical driver of inflammation in several autoimmune diseases, and its inhibition leads to a cascade of downstream effects that ameliorate disease pathology. [5][6]

# Quantitative Analysis of Downstream Signaling Inhibition

The inhibitory activity of JNJ-77242113 has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data on the downstream signaling



effects of JNJ-77242113.

Table 1: In Vitro Inhibition of IL-23-Mediated Signaling

| Parameter                                              | System                                                 | Value        | Reference |
|--------------------------------------------------------|--------------------------------------------------------|--------------|-----------|
| Binding Affinity (KD)                                  | Human IL-23<br>Receptor                                | 7.1 pM       | [1][5]    |
| IC50 for STAT3 Phosphorylation Inhibition              | Human Peripheral<br>Blood Mononuclear<br>Cells (PBMCs) | 5.6 ± 1.2 pM | [4]       |
| IC50 for IFNy Production Inhibition                    | NK cells                                               | 18.4 pM      | [5]       |
| Whole blood from healthy donors                        | 11 pM                                                  | [5]          |           |
| Whole blood from psoriasis patients                    | 9 pM                                                   | [5]          |           |
| IC50 for IL-17A Production Inhibition                  | Rat whole blood<br>(stimulated with 4<br>ng/mL IL-23)  | 54 ± 34 pM   | [4]       |
| Rat whole blood<br>(stimulated with 20<br>ng/mL IL-23) | 250 ± 62 pM                                            | [4]          |           |

Table 2: Preclinical In Vivo Efficacy in a Rat Model of IL-23-Induced Skin Inflammation

| Parameter       | Effect of JNJ-77242113                                 | Reference |
|-----------------|--------------------------------------------------------|-----------|
| Skin Thickening | Inhibition of IL-23-induced skin thickening            | [5][6][7] |
| Gene Expression | Inhibition of IL-17A, IL-17F, and IL-22 gene induction | [5][6][7] |



Table 3: Clinical Efficacy in Moderate-to-Severe Plaque Psoriasis (FRONTIER 1 Trial, Week 16)

| Dose                 | PASI 75<br>Response<br>Rate | PASI 90<br>Response<br>Rate | PASI 100<br>Response<br>Rate | Reference |
|----------------------|-----------------------------|-----------------------------|------------------------------|-----------|
| Placebo              | 9.3%                        | 2.3%                        | 0%                           | [8]       |
| 25 mg once daily     | 37.2%                       | -                           | -                            | [6]       |
| 25 mg twice daily    | 51.2%                       | -                           | -                            | [6]       |
| 50 mg once daily     | -                           | -                           | -                            |           |
| 100 mg once<br>daily | -                           | -                           | -                            | _         |
| 100 mg twice daily   | 78.6%                       | 59.5%                       | 40.5%                        | [8]       |

Table 4: Pharmacodynamic Biomarker Response in Plaque Psoriasis Patients (FRONTIER 1 Trial)

| Biomarker                               | Effect of JNJ-<br>77242113               | Onset of Action    | Reference |
|-----------------------------------------|------------------------------------------|--------------------|-----------|
| Serum human beta-<br>defensin 2 (hBD-2) | Lowered serum levels relative to placebo | As early as Week 4 | [9]       |

## **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the key signaling pathways affected by JNJ-77242113 and the general workflow of experiments used to assess its activity.





#### Click to download full resolution via product page

Caption: IL-23 signaling pathway and the inhibitory action of JNJ-77242113.



Click to download full resolution via product page

Caption: General experimental workflows for evaluating JNJ-77242113.

## **Experimental Protocols**



Detailed, step-by-step experimental protocols for the preclinical and clinical studies of JNJ-77242113 are not fully available in the public domain. However, the following sections describe the methodologies as reported in the available literature.

## In Vitro STAT3 Phosphorylation Assay

- Objective: To determine the potency of JNJ-77242113 in inhibiting IL-23-induced STAT3 phosphorylation.
- Cell System: Human peripheral blood mononuclear cells (PBMCs) or human diffuse largecell B-lymphoma (DB) cells.[4]
- General Procedure:
  - Cells are incubated with varying concentrations of JNJ-77242113.
  - IL-23 is added to stimulate the IL-23R signaling pathway.
  - Cell lysates are prepared.
  - The levels of phosphorylated STAT3 (pSTAT3) are measured.
- Detection Method: The specific detection method is not detailed, but common techniques include Western blotting with antibodies specific for pSTAT3 and total STAT3, or a Meso Scale Discovery (MSD) assay.[2]

## **In Vitro Cytokine Production Assays**

- Objective: To measure the effect of JNJ-77242113 on the production of downstream cytokines such as IFNy and IL-17A.
- Cell System: Human natural killer (NK) cells or whole blood from healthy donors and psoriasis patients for IFNy; rat whole blood for IL-17A.[4][5]
- General Procedure:
  - Cells or whole blood are pre-incubated with different concentrations of JNJ-77242113.



- IL-23 (and IL-1β for the rat IL-17A assay) is added to stimulate cytokine production.[4]
- After an incubation period, the supernatant is collected.
- The concentration of the target cytokine is quantified.
- Detection Method: The specific quantification method is not specified, but ELISA or Luminex assays are standard for this purpose.

## Rat Model of IL-23-Induced Skin Inflammation

- Objective: To assess the in vivo efficacy of orally administered JNJ-77242113 in a diseaserelevant model.
- Animal Model: Rats in which skin inflammation is induced by the administration of IL-23.[5][6]
   [7]
- General Procedure:
  - Rats are orally dosed with JNJ-77242113 or a vehicle control.
  - IL-23 is administered to induce skin inflammation (e.g., in the ear).
  - Skin thickness is measured as an indicator of inflammation.
  - Skin tissue is collected for gene expression analysis.
- Gene Expression Analysis: The expression of IL-17A, IL-17F, and IL-22 is quantified using quantitative polymerase chain reaction (qPCR).[5][6][7] Specific primer sequences and detailed qPCR conditions are not provided in the available sources.

### **FRONTIER 1 Clinical Trial**

- Objective: To evaluate the efficacy, safety, and pharmacodynamics of JNJ-77242113 in patients with moderate-to-severe plaque psoriasis.[5]
- Study Design: A Phase 2b, multicenter, randomized, double-blind, placebo-controlled, dose-ranging study.



- Participants: Adults with a diagnosis of plaque psoriasis for at least 6 months, a Psoriasis
   Area and Severity Index (PASI) score ≥12, an Investigator's Global Assessment (IGA) score
   ≥3, and body surface area (BSA) involvement ≥10%.[10]
- Interventions: Patients were randomized to receive one of five different oral dosing regimens of JNJ-77242113 or a placebo for 16 weeks.[5]
- Primary Endpoint: The proportion of patients achieving at least a 75% improvement from baseline in their PASI score (PASI 75) at week 16.[11]
- Pharmacodynamic Assessments: Blood samples were collected to measure serum levels of biomarkers such as human beta-defensin 2 (hBD-2).[9] The specific assay used for hBD-2 measurement is not detailed.

## Conclusion

JNJ-77242113 is a potent and selective oral antagonist of the IL-23 receptor that effectively inhibits downstream signaling pathways crucial to the pathogenesis of psoriasis and other inflammatory diseases. Its mechanism of action, characterized by the blockade of STAT3 phosphorylation and subsequent reduction in pro-inflammatory cytokine production, has been well-documented in preclinical and clinical studies. The quantitative data from these studies demonstrate a clear dose-dependent efficacy. While detailed experimental protocols are not publicly available, the provided methodologies offer a comprehensive overview of the scientific basis for the development of JNJ-77242113. This technical guide serves as a valuable resource for researchers and professionals in the field of immunology and drug development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Protagonist Reports Positive Results from Phase 1 and Pre-clinical Studies of Oral Interleukin-23 Receptor Antagonist JNJ-2113 [prnewswire.com]
- 2. researchgate.net [researchgate.net]



- 3. Comparative Molecular Analysis of IL-17A and IL-23 Pathway Inhibition in Moderate-to-Severe Psoriasis: 4-Week Results from IXORA-R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Icotrokinra delivered an industry-leading combination of significant skin clearance with demonstrated tolerability in a once daily pill in Phase 3 topline results [jnj.com]
- 8. dermatologytimes.com [dermatologytimes.com]
- 9. Investigational targeted oral peptide JNJ-2113 demonstrated positive results in moderate-to-severe plaque psoriasis in Phase 2b study published in New England Journal of Medicine [jnj.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Protagonist Therapeutics Announces Positive Topline Results for Phase 2b FRONTIER 1
   Clinical Trial of Oral IL-23 Receptor Antagonist JNJ-2113 (PN-235) in Psoriasis
   [prnewswire.com]
- To cite this document: BenchChem. [JNJ-77242113 (Icotrokinra): A Deep Dive into Downstream Signaling Effects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10832104#jnj-1013-downstream-signaling-effects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com